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Compound of Interest

Compound Name: Substance P (7-11)

Cat. No.: B549626 Get Quote

Application Notes and Protocols for Substance
P (7-11)
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution, storage, and

experimental use of Substance P (7-11). The information is intended to ensure the stability

and efficacy of the peptide for accurate and reproducible results in a research setting.

Product Information
Substance P (7-11) is a C-terminal pentapeptide fragment of the neuropeptide Substance P. It

is involved in a variety of biological processes, including the modulation of pain, inflammation,

and cellular signaling.

Characteristic Description

Sequence Phe-Phe-Gly-Leu-Met-NH2

Molecular Formula C₃₁H₄₄N₆O₅S

Molecular Weight 612.78 g/mol

Appearance White to off-white lyophilized powder

Purity Typically >95%

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b549626?utm_src=pdf-interest
https://www.benchchem.com/product/b549626?utm_src=pdf-body
https://www.benchchem.com/product/b549626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution and Storage of Substance P (7-11)
Proper handling and storage of Substance P (7-11) are critical to maintain its biological

activity. The lyophilized peptide is stable at room temperature for short periods but should be

stored under controlled conditions for long-term use.

Reconstitution of Lyophilized Powder
It is recommended to equilibrate the vial of lyophilized Substance P (7-11) to room

temperature for approximately 15-30 minutes before opening to avoid moisture condensation.

Recommended Solvents:

Sterile, distilled water: Substance P (7-11) is soluble in water.[1] For cell-based assays, it is

advisable to use sterile, nuclease-free water.

Dimethyl sulfoxide (DMSO): The peptide is also soluble in DMSO.[2]

Protocol for Reconstituting a 1 mg Vial to a 1 mM Stock Solution:

Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

To prepare a 1 mM stock solution, add 1.632 mL of your chosen solvent (sterile water or

DMSO) to the 1 mg vial.

Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous

shaking.

Visually inspect the solution to ensure it is clear and free of particulates.

Storage Conditions
The stability of Substance P (7-11) is dependent on the storage conditions.
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Form
Storage

Temperature
Duration Notes

Lyophilized Powder -20°C Up to 1 year

Store in a desiccator

to protect from

moisture.

-80°C Up to 2 years
Recommended for

long-term storage.[3]

Stock Solution in

Water
-20°C Up to 1 month

Aliquot to avoid

repeated freeze-thaw

cycles. For cell

culture, filter-sterilize

the solution through a

0.22 µm filter before

use.[3]

-80°C Up to 6 months

Recommended for

longer-term storage of

aqueous solutions.[3]

Stock Solution in

DMSO
-20°C Up to 1 month

Aliquot to avoid

repeated freeze-thaw

cycles.

-80°C Up to 6 months

Recommended for

longer-term storage of

DMSO solutions.

Important Considerations:

Avoid repeated freeze-thaw cycles as this can degrade the peptide. It is best practice to

prepare single-use aliquots of the stock solution.

When preparing working solutions, dilute the stock solution in the appropriate sterile buffer or

cell culture medium immediately before use.
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Substance P (7-11) has been shown to elicit several biological responses, including an

increase in intracellular calcium, prostaglandin E2 (PGE2) production, and collagenase activity.

The following are detailed protocols for assessing these effects.

Measurement of Intracellular Calcium Concentration
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure

changes in intracellular calcium concentration following stimulation with Substance P (7-11).

Materials:

Fura-2 AM (acetoxymethyl ester)

Anhydrous DMSO

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Pluronic F-127 (optional, to aid in dye loading)

Probenecid (optional, to prevent dye leakage)

Substance P (7-11) stock solution

Cells of interest (adherent or in suspension)

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at

~340 nm and ~380 nm, emission at ~510 nm)

Protocol:

Cell Preparation:

For adherent cells, seed them onto glass coverslips or in a black-walled, clear-bottom 96-

well plate and culture to the desired confluency.

For suspension cells, maintain them in the appropriate culture medium.

Fura-2 AM Loading Solution Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b549626?utm_src=pdf-body
https://www.benchchem.com/product/b549626?utm_src=pdf-body
https://www.benchchem.com/product/b549626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

Prepare a loading buffer (e.g., HBSS). For some cell types, adding 0.02-0.04% Pluronic F-

127 can improve dye solubility and loading. If dye leakage is a concern, 1-2.5 mM

probenecid can be included.

Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5

µM.

Cell Loading:

Adherent cells: Remove the culture medium and wash the cells once with loading buffer.

Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C, protected

from light.

Suspension cells: Pellet the cells by centrifugation, resuspend in the Fura-2 AM loading

solution, and incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.

Washing and De-esterification:

After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove

extracellular Fura-2 AM.

Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature to

allow for complete de-esterification of the dye by intracellular esterases.

Fluorescence Measurement:

Place the coverslip with loaded cells in a perfusion chamber on the microscope stage or

place the 96-well plate in the plate reader.

Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

Add Substance P (7-11) at the desired final concentration (e.g., 1-10 µM) and continue to

record the fluorescence ratio to observe the change in intracellular calcium. The maximal

change in intracellular calcium induced by 10 μM Substance P (7-11) has been reported

to be 140±30 nM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b549626?utm_src=pdf-body
https://www.benchchem.com/product/b549626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measurement of Prostaglandin E2 (PGE2) Production
This protocol outlines the use of a competitive Enzyme Immunoassay (EIA) to quantify the

amount of PGE2 released into the cell culture supernatant following treatment with Substance
P (7-11).

Materials:

PGE2 EIA Kit (commercially available)

Cells of interest (e.g., chondrocytes)

Cell culture medium and supplements

Substance P (7-11) stock solution

Microplate reader capable of measuring absorbance at 405-420 nm

Protocol:

Cell Culture and Treatment:

Seed cells in a multi-well plate and culture until they reach confluency.

Replace the culture medium with fresh, serum-free medium.

Treat the cells with various concentrations of Substance P (7-11) (e.g., >1 µM) or a

vehicle control.

Incubate for a specified period (e.g., 24 hours) at 37°C.

Sample Collection:

After incubation, carefully collect the cell culture supernatant from each well.

Centrifuge the supernatant at a low speed to pellet any detached cells or debris.

The clarified supernatant can be used directly in the EIA or stored at -80°C for later

analysis.
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PGE2 Enzyme Immunoassay:

Perform the PGE2 EIA according to the manufacturer's instructions. A general workflow is

as follows:

Prepare PGE2 standards and controls provided in the kit.

Add standards, controls, and collected supernatant samples to the wells of the antibody-

coated microplate.

Add the PGE2-enzyme conjugate to the wells.

Add the specific antibody to initiate the competitive binding reaction.

Incubate the plate as per the kit's instructions (typically 2 hours at room temperature or

overnight at 4°C).

Wash the plate to remove unbound reagents.

Add the substrate solution and incubate to allow for color development. The intensity of

the color is inversely proportional to the amount of PGE2 in the sample.

Stop the reaction and measure the absorbance using a microplate reader.

Data Analysis:

Generate a standard curve by plotting the absorbance of the standards against their

known concentrations.

Determine the concentration of PGE2 in the samples by interpolating their absorbance

values from the standard curve.

Measurement of Collagenase Activity
This protocol describes a method to measure collagenase activity in the conditioned medium of

cells treated with Substance P (7-11) using a fluorogenic substrate.

Materials:
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Collagenase Activity Assay Kit (commercially available, e.g., with a fluorogenic peptide

substrate)

Cells of interest (e.g., chondrocytes)

Cell culture medium and supplements

Substance P (7-11) stock solution

APMA (4-aminophenylmercuric acetate) for pro-collagenase activation

Fluorescence microplate reader

Protocol:

Cell Culture and Treatment:

Culture cells to confluency in a multi-well plate.

Treat the cells with Substance P (7-11) at the desired concentrations (e.g., >1 µM) in

serum-free medium for a specified time (e.g., 24 hours).

Sample Preparation:

Collect the conditioned medium from the cell cultures.

Activate the pro-collagenases in the medium by incubating with APMA (typically 1 mM) for

a defined period (e.g., 1-4 hours) at 37°C.

Collagenase Activity Assay:

Perform the assay according to the kit manufacturer's protocol. A general procedure is as

follows:

Prepare the fluorogenic collagenase substrate as directed.

Add the activated conditioned medium samples to the wells of a black microplate.

Initiate the reaction by adding the fluorogenic substrate to each well.
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Incubate the plate at 37°C, protected from light.

Measure the increase in fluorescence over time using a fluorescence microplate reader.

The rate of fluorescence increase is proportional to the collagenase activity.

Data Analysis:

Calculate the rate of reaction (change in fluorescence intensity per unit time) for each

sample.

Compare the collagenase activity in the samples from Substance P (7-11)-treated cells to

that of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows
Substance P (7-11) Signaling Pathway
Substance P (7-11) primarily exerts its effects by binding to the Neurokinin 1 Receptor

(NK1R), a G protein-coupled receptor (GPCR). Activation of NK1R can initiate two main

signaling cascades: the Gq/11 pathway and the Gs pathway.
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Caption: Signaling pathway of Substance P (7-11) via the NK1 receptor.

Experimental Workflow for Investigating Substance P (7-
11) Effects
The following diagram illustrates a typical workflow for studying the cellular effects of

Substance P (7-11).
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Caption: General experimental workflow for studying Substance P (7-11).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549626#how-to-dissolve-and-store-substance-p-7-
11-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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